molecular formula C7H10ClN3OS B2497063 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine CAS No. 256508-44-8

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine

Cat. No. B2497063
CAS RN: 256508-44-8
M. Wt: 219.69
InChI Key: PTFMLOCDFPJQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine, commonly referred to as CTM, is an organic molecule that has been used in a variety of scientific research applications. It is a derivative of morpholine, and is composed of a five-membered ring with a chlorine atom attached to a nitrogen atom at the center. CTM has been found to have a wide range of biochemical and physiological effects, and has been used in lab experiments to study various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of derivatives involving 1,2,5-thiadiazole, including methods like hydroxylation and condensation processes. These compounds were characterized using techniques such as NMR, MASS, and FTIR spectroscopy, indicating the chemical's potential for further medicinal applications due to the presence of the 1,2,5-thiadiazole moiety (Suraj N. Mali et al., 2019).
  • Another research effort focused on the reactions of certain thiadiazole derivatives with bases, studying the structural transformations and the formation of new compounds through nucleophilic substitution, providing insights into the chemical reactivity and potential applications of these derivatives (Yu. O. Remizov et al., 2019).

Biological Activities

  • The antibacterial activity and DNA cleavage potential of synthesized compounds containing the 1,2,5-thiadiazole moiety were explored. Molecular docking, ADMET, and molecular dynamics analysis were conducted to understand the inhibition mechanism against Mycobacteria tuberculosis, demonstrating the compound's moderate inhibitory effectiveness (Suraj N. Mali et al., 2019).
  • In another study, the creation of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine aimed to investigate their biological activities. Some compounds exhibited high DNA protective ability and strong antimicrobial activity, suggesting the significance of the 1,3,4-thiadiazole core in developing pharmacological agents (M. Gür et al., 2020).

Future Directions

The future directions for the study of “4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given its relation to the Timolol Maleate family of compounds, it could be of interest in the development of cardiac drugs and beta blockers .

properties

IUPAC Name

4-[(5-chlorothiadiazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c8-7-6(9-10-13-7)5-11-1-3-12-4-2-11/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFMLOCDFPJQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.